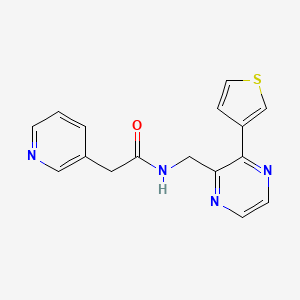

2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Description

2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a pyridine ring at position 3, a pyrazine core substituted with a thiophene group, and an acetamide linker bridging the two aromatic systems. This compound is structurally distinct due to its integration of nitrogen- and sulfur-containing heterocycles, which may enhance its electronic properties and binding affinity in biological systems.

Properties

IUPAC Name |

2-pyridin-3-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-15(8-12-2-1-4-17-9-12)20-10-14-16(19-6-5-18-14)13-3-7-22-11-13/h1-7,9,11H,8,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBQABIPDARXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and thiophene intermediates, followed by their coupling with the pyrazine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the development of novel compounds with tailored properties.

Biology

The compound is being investigated for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that this compound could modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Medicine

The medicinal potential of This compound includes:

- Cancer Therapy : Its structural components are believed to interact with specific molecular targets involved in cancer progression. Studies are ongoing to evaluate its efficacy as an anti-cancer agent.

- Antiviral Properties : There is emerging evidence that compounds with similar structures exhibit antiviral activity against various pathogens. The potential for this compound to inhibit viral replication is under investigation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various derivatives of pyridine-based compounds. The results indicated that derivatives closely related to This compound showed significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of similar compounds demonstrated that they could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that 2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-y)methyl)acetamide may exert similar effects, warranting further exploration into its therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Key Findings:

Heterocyclic Diversity : The target compound’s pyrazine-thiophene hybrid system distinguishes it from analogs like 5RH1 (thiophene-pyridine) and 5RH0 (thiophene-urea-pyridine). Pyrazine’s electron-deficient nature may enhance π-π interactions in enzyme active sites compared to simpler pyridine derivatives .

Binding Interactions : Acetamide-containing analogs (e.g., 5RH1, Py3A) consistently show H-bonding with residues like ASN142 and GLN189, critical for stabilizing ligand-enzyme complexes. The thiophene group in the target compound may confer additional hydrophobic interactions .

Biological Activity

The compound 2-(pyridin-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its unique structure, which includes a pyridine ring, a thiophene ring, and a pyrazine ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄OS |

| Molecular Weight | 310.4 g/mol |

| CAS Number | 2034426-17-8 |

These properties indicate the compound's potential for various interactions within biological systems.

The mechanism of action for this compound is primarily based on its ability to interact with specific biological targets, such as enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity or receptor binding, similar to other compounds with analogous structures known to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : The structural components of the compound have been associated with anticancer activity in certain studies, indicating its potential as a therapeutic agent in cancer treatment.

- Anti-inflammatory Effects : Given its structural similarity to known COX inhibitors, it is plausible that this compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal examined a series of pyridine derivatives and their effects on cancer cell lines. The results indicated that certain derivatives showed significant cytotoxic effects against breast cancer cells .

- Antimicrobial Testing : In another research effort, derivatives containing thiophene and pyridine rings were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings suggested promising antibacterial activity .

- Inflammation Model Studies : Research involving animal models demonstrated that compounds with similar structures reduced inflammation markers in induced models of arthritis, suggesting a potential pathway for therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.